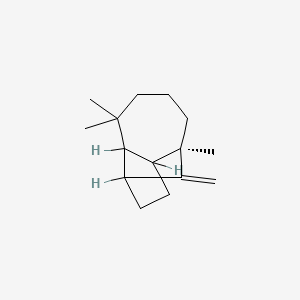

Longifolene

Description

Historical Context and Fundamental Significance in Terpenoid Synthesis

The total synthesis of (+)-longifolene holds significant historical importance in organic chemistry. The publication of its total synthesis in 1961 by E.J. Corey and coworkers is considered a landmark event, as it laid the foundation for Corey's systematic approach to retrosynthetic analysis lkouniv.ac.inscripps.educhemconnections.orgnih.govuni-hannover.de. Corey's work on longifolene (B8805489) exemplified the strategic identification and mental disconnection of bonds to simplify a complex target structure, a principle that has profoundly influenced synthetic design lkouniv.ac.inscripps.edunih.gov. The synthesis itself involved key steps such as a Wittig reaction, osmium tetraoxide-mediated dihydroxylation, a ring expansion, and an intramolecular Michael-type alkylation to construct the longifolene skeleton lkouniv.ac.inscripps.edu. This synthesis remains a classic example in the evolution of total synthesis as both an art and a science scripps.edu. The challenge posed by the longifolene structure made it an ideal testing ground for the developing concepts of disconnection and retrosynthesis in the 1960s libretexts.org. Beyond Corey's pioneering work, notable syntheses have also been reported by research groups including McMurray, Johnson, Oppolzer, and Schultz, each highlighting new synthetic methodologies scribd.comorganicchemistrydata.org.

Importance as a Bridged Polycyclic Sesquiterpenoid Scaffold in Chemical Synthesis

(+)-Longifolene's compact, bridged tricyclic structure makes it a representative example of a challenging class of natural products: bridged polycyclic terpenoids nih.govresearchgate.net. The synthesis of such topologically complex frameworks presents distinct challenges nih.govresearchgate.net. Corey's "strategic bond analysis" approach, first applied to longifolene, proposed that efficient routes to bridged, polycyclic structures should introduce the bulk of the topological complexity at a late stage in the synthesis nih.govresearchgate.netchemrxiv.orgebi.ac.uknih.gov. This strategy has proven generally effective for the synthesis of a wide variety of bridged, polycyclic molecules in subsequent decades nih.govresearchgate.netchemrxiv.orgebi.ac.uknih.gov.

The longifolene skeleton serves as a valuable scaffold for the preparation of other compounds. For instance, it can be isomerized to isolongifolene (B72527), which is then used in the synthesis of perfumery products researchgate.netgoogle.comgithub.com. The borane (B79455) derivative, dilongifolylborane (B1641155), derived from longifolene, finds use as a chiral hydroborating agent in organic synthesis wikipedia.orgslideshare.netresearchgate.netgithub.com. The inherent structural complexity and the rearrangements it undergoes continue to make the longifolene scaffold a subject of interest for developing new synthetic strategies and methodologies libretexts.org.

Overview of Multidisciplinary Research Trajectories Centered on (+)-Longifolene

Research involving (+)-longifolene extends beyond its total synthesis and utility as a synthetic scaffold. Its natural occurrence in pine resins and its presence as a significant aroma constituent in lapsang souchong tea highlight its relevance in natural products chemistry and flavor/fragrance industries wikipedia.orgslideshare.netgithub.com.

Furthermore, studies have explored the biological transformation of longifolene by microorganisms. For example, a fungal species, Penicillium europium, has been shown to transform longifolene into various metabolites, some of which play a role in perfumery researchgate.net. This suggests potential for microbial production of longifolene metabolites researchgate.net.

Recent research has also investigated the potential of longifolene and its derivatives in medicinal chemistry. Novel longifolene-derived compounds have been designed and synthesized, and their biological activities, such as antiproliferative activity against various cancer cell lines and antifungal activity, have been evaluated researchgate.net. This indicates a trajectory of research focused on exploring the therapeutic potential of molecules based on the longifolene structure researchgate.net.

The biosynthesis of longifolene, starting from farnesyl diphosphate (B83284) via a cationic polycyclization cascade, is another area of study wikipedia.orgresearchgate.net. Efforts are also underway to develop green and efficient methods for longifolene production, including metabolic engineering strategies using microorganisms like Escherichia coli and Saccharomyces cerevisiae as alternatives to chemical synthesis and plant extraction, which can be complicated and limited by source and cost researchgate.netresearchgate.net.

Longifolene is also recognized as an intermediate volatility organic compound (IVOC) and a semivolatile organic compound (SVOC) in atmospheric chemistry, contributing to the formation of secondary organic aerosols (SOA). d-nb.info. Its presence and reactivity in forest environments are subjects of atmospheric research d-nb.info.

Data Table: Properties of (+)-Longifolene

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₄ | wikipedia.org |

| Molar Mass | 204.36 g/mol | wikipedia.org |

| Density | 0.928 g/cm³ | wikipedia.orgresearchgate.net |

| Boiling Point | 254 °C (489 °F; 527 K) at 706 mm Hg | wikipedia.org |

| Optical Rotation | +42.73° (for the common enantiomer) | wikipedia.org |

Properties

IUPAC Name |

(1R,2S,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10-11-6-7-12-13(11)14(2,3)8-5-9-15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSNLYSELAIEBU-GUIRCDHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C3C1C(C2=C)CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]3[C@H]1CC[C@@H]3C2=C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047045 | |

| Record name | Longifolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,4-Methanoazulene, decahydro-4,8,8-trimethyl-9-methylene-, (1S,3aR,4S,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

475-20-7 | |

| Record name | (+)-Longifolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Longifolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Methanoazulene, decahydro-4,8,8-trimethyl-9-methylene-, (1S,3aR,4S,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Longifolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-(1α,3aβ,4α,8aβ)]-decahydro-4,8,8-trimethyl-9-methylene-1,4-methanoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LONGIFOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YXH7YY8WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies in + Longifolene Total Synthesis

Seminal Total Syntheses and Retrosynthetic Analysis

The initial total syntheses of longifolene (B8805489) were pivotal in establishing foundational principles of retrosynthetic analysis and demonstrating the power of logical synthetic design. libretexts.orgscripps.edulkouniv.ac.in

Corey's Strategic Bond Disconnection and its Impact on Synthetic Logic

Elias James Corey's total synthesis of longifolene, first reported in 1961, is historically significant as it laid the groundwork for his systematic approach to retrosynthetic analysis. scripps.edulkouniv.ac.innobelprize.org Corey's methodology involved the identification and strategic disconnection of bonds within the target molecule to simplify the structure into readily available starting materials or simpler intermediates. scripps.edulkouniv.ac.innobelprize.org This approach, detailed in his concept of "strategic bond disconnection," provided a logical framework for designing synthetic routes, moving backward from the complex target structure to simpler precursors through a series of "transforms" representing the reverse of synthetic reactions. libretexts.orgnobelprize.orgarchive.org Corey's work on longifolene exemplified how this systematic thinking could lead to multiple potential synthetic pathways, allowing chemists to evaluate and select the most feasible routes. libretexts.org The principles demonstrated in this synthesis profoundly influenced synthetic planning and are now a cornerstone of organic synthesis education and practice. scripps.edunobelprize.org

Key Reaction Sequences in Early Approaches (e.g., Wittig Reaction, Intramolecular Michael-type Alkylation, Ring Expansion)

Early total syntheses of longifolene employed key reaction sequences to construct the intricate tricyclic skeleton. Corey's initial synthesis utilized an intramolecular Michael-type alkylation to build the bridged ring system from a homodecalin derivative. libretexts.orgmun.ca This approach involved starting materials such as the Wieland-Miescher ketone. mun.ca

Another crucial transformation in some early routes and subsequent formal syntheses was ring expansion. lkouniv.ac.inresearchgate.netlibretexts.org This tactic involves inserting a carbon atom between two ring members, requiring the formation of new bonds and the cleavage of existing ones within the ring. libretexts.org For instance, a ring expansion strategy could be achieved through a sequence involving tosylation followed by a pinacol-type rearrangement. mun.cayoutube.com

The Wittig reaction was also a valuable tool in constructing the longifolene framework or its precursors. lkouniv.ac.inyoutube.com This reaction is effective for introducing a carbon-carbon double bond, a common feature in intermediates leading to longifolene. lkouniv.ac.in For example, a Wittig reaction might be used to convert a carbonyl group in an intermediate into an exocyclic methylene (B1212753) group present in longifolene. youtube.com

An intramolecular SN2 alkylation was also a key cyclization step in some syntheses, proceeding in high yield and ideally suited for constructing the required ring system. libretexts.org Subsequent steps might involve ring expansion through the solvolysis of a cyclopropyl (B3062369) carbenium ion intermediate. libretexts.org

These early approaches, while sometimes facing challenges such as achieving optimal yields in crucial steps, laid the foundation for later, more refined synthetic strategies. libretexts.org

Diversified Strategies for Carbon Skeleton Construction

Beyond the initial approaches, a variety of strategies have been developed to construct the complex carbon skeleton of (+)-longifolene, showcasing the versatility of organic synthesis.

Photochemical Rearrangement and Cycloaddition Reactions (e.g., De Mayo Reaction)

Photochemical reactions, particularly the De Mayo reaction, have been effectively utilized in the synthesis of longifolene. libretexts.orgresearchgate.netacs.orgharvard.edu The De Mayo reaction involves a photochemical [2+2] cycloaddition between an enol of a 1,3-diketone and an alkene, followed by a retro-aldol reaction of the resulting cyclobutane (B1203170) intermediate to yield a 1,5-diketone. researchgate.netwikipedia.org This sequence allows for the insertion of two carbon atoms from the alkene between the two carbonyl groups of the diketone, providing a selective method for carbon-carbon bond formation and ring construction. wikipedia.org

Oppolzer's synthesis of longifolene notably employed the De Mayo reaction as a key step to establish the bridged ring system. libretexts.orgresearchgate.net This strategy involved a photocyclisation-retroaldol sequence on a suitable precursor. libretexts.org The photochemical [2+2] cycloaddition on a carefully designed intermediate generated a cyclobutane adduct, which subsequently underwent retro-aldol fragmentation to yield the desired ring system. libretexts.orgharvard.edu This approach demonstrated the power of photochemical transformations in efficiently assembling complex polycyclic structures like longifolene. acs.org

Intramolecular Diels-Alder Cycloaddition Strategies

The intramolecular Diels-Alder (IMDA) reaction has proven to be a powerful strategy for constructing cyclic systems, and it has been applied in the total synthesis of (+)-longifolene. mun.camassey.ac.nzacs.org The IMDA reaction involves a diene and a dienophile linked within the same molecule, leading to the formation of a new six-membered ring and often resulting in increased reaction rates and excellent regioselectivity due to the constrained transition state. massey.ac.nz

Strategies utilizing IMDA cycloaddition for longifolene synthesis have focused on designing precursors where the diene and dienophile are appropriately positioned to undergo thermal cyclization to form the core tricyclic structure. mun.caacs.org One such approach involved an addition-initiated ring closure to generate a cyclopentadienyl (B1206354) anion intermediate, which then underwent an exo-tet cyclization to form a substituted spiro[2.4]hepta-4,6-diene. mun.ca This intermediate, containing a cyclopropane (B1198618) ring that served as a latent methylene group, was then elaborated to the longifolene ring system. mun.ca

A key challenge in applying Diels-Alder strategies to longifolene was the design of a suitable cyclopentadiene (B3395910) that would undergo the desired cycloaddition without yielding to facile libretexts.orgthegoodscentscompany.com-sigmatropic rearrangements. cdnsciencepub.com Successful IMDA routes have demonstrated that with careful precursor design, the desired tricyclic nucleus can be formed with good selectivity, even leading to the first successful synthesis of a cycloheptane (B1346806) directly from a cyclopentadiene in a carbocyclic precursor. mun.ca

Carbene Insertion Methodologies

Carbene insertion methodologies have also been explored in the context of longifolene synthesis as a means to construct key carbon-carbon bonds and build the polycyclic framework. libretexts.orgresearchgate.net Carbene insertion reactions involve the reaction of a carbene (a highly reactive neutral species with a divalent carbon atom) with a sigma bond (such as a C-H bond) or a pi system, leading to the insertion of the carbene carbon into the bond or the formation of a new ring.

In the synthesis of longifolene, a carbene insertion strategy might be employed to form specific rings or introduce necessary carbon atoms into the growing molecular skeleton. libretexts.org For instance, an intramolecular cyclopropanation mediated by a metal carbene precursor can result in the formation of a trans-fused methanodecalin system, a structural motif relevant to the longifolene core. researchgate.net While specific detailed research findings on the yields or scope of carbene insertion in a completed total synthesis of longifolene were not extensively detailed in the search results, the mention of this strategy indicates its consideration as a viable approach for constructing the complex longifolene framework. libretexts.org

Below is a table summarizing some key reactions and strategies discussed in the context of (+)-Longifolene synthesis:

| Strategy/Reaction Type | Key Transformation(s) | Example Application in Longifolene Synthesis |

| Retrosynthetic Analysis | Strategic bond disconnection, Simplification of target | Guiding principle in Corey's and other syntheses. libretexts.orglkouniv.ac.innobelprize.org |

| Intramolecular Michael Alkylation | Formation of cyclic systems via conjugate addition | Construction of the bridged ring system in Corey's synthesis. libretexts.orgmun.ca |

| Ring Expansion | Insertion of a carbon atom into a ring | Generating the longifolene ring system from a precursor. lkouniv.ac.inresearchgate.netlibretexts.org |

| Wittig Reaction | Formation of C=C double bonds | Introducing exocyclic methylene groups or other alkene functionalities. lkouniv.ac.inyoutube.com |

| De Mayo Reaction | Photochemical [2+2] cycloaddition + retro-aldol | Establishing the bridged ring system (Oppolzer's synthesis). libretexts.orgresearchgate.netharvard.edu |

| Intramolecular Diels-Alder (IMDA) | Formation of a new six-membered ring from a tethered diene and dienophile | Constructing the tricyclic nucleus. mun.caacs.org |

| Carbene Insertion | Insertion of a carbene into a bond or pi system | Potential for forming rings or introducing carbon atoms. libretexts.orgresearchgate.net |

This table provides a concise overview of the diverse chemical transformations and strategic approaches that have been instrumental in the total synthesis of (+)-longifolene, highlighting the ingenuity required to assemble this challenging molecular target.

Cationic Cyclization Approaches

Cationic cyclization strategies have been explored for constructing the longifolene skeleton. A notable approach reported by Johnson's school utilized a key cationic cyclization step to form the core ring system. libretexts.org While effective in assembling the basic framework, this specific cyclization strategy initially resulted in the methyl group being positioned incorrectly on the carbon skeleton. libretexts.org Further steps were required to correct the position of this methyl group and remove an unwanted hydroxyl group. libretexts.org

The biosynthesis of longifolene in nature also proceeds via a cationic polycyclization cascade, originating from farnesyl diphosphate (B83284). bionity.comwikipedia.orglibretexts.org This biological pathway involves a series of cyclizations and rearrangements, including a 1,3-hydride shift and a 1,2-alkyl migration (Wagner-Meerwein rearrangement), ultimately leading to the longifolene skeleton through a tertiary carbocation intermediate. bionity.comlibretexts.org Computational methods have validated the feasibility of the proposed cationic mechanism in Johnson's total synthesis, drawing parallels to the biosynthetic pathway. researchgate.net Studies of the biosynthetic cationic cascade have indicated the involvement of a non-classical cation intermediate. bionity.com

Skeletal Remodeling and Scaffold Rearrangement from Chiral Pool Precursors (e.g., Carvone)

Utilizing readily available chiral pool precursors, such as carvone (B1668592), offers a powerful strategy for accessing complex molecular architectures through skeletal remodeling and scaffold rearrangement. researchgate.netresearchgate.netnih.govescholarship.orgchemrxiv.org This approach allows for the reorganization of the starting material's carbon framework to generate diverse carboskeletons that may not be intuitively accessible otherwise. chemrxiv.org

Skeletal remodeling of (S)-carvone, for instance, has been successfully employed to synthesize bicyclo[2.2.1] starting materials relevant to the longifolene family of terpenoids, including longiborneol (B1213909). researchgate.netresearchgate.netnih.govescholarship.orgchemrxiv.org This strategy can provide access to functionalized camphor (B46023) derivatives, which can serve as valuable intermediates. nih.govchemrxiv.org A synthesis of longiborneol from carvone has been achieved through a scaffold rearrangement process. chemrxiv.org Furthermore, longifolene itself has been prepared through a rearrangement of the longiborneol scaffold, demonstrating the utility of this remodeling approach for accessing different but related terpenoid structures. chemrxiv.org Skeletal remodeling strategies in this context often involve targeted C-C bond cleavage tactics to effect the desired structural changes. researchgate.netescholarship.org The use of chiral pool materials like carvone inherently facilitates the development of enantiospecific syntheses. nih.gov

Enantioselective Approaches in (+)-Longifolene Total Synthesis

Achieving enantioselectivity in total synthesis is crucial for producing single stereoisomers of chiral natural products like (+)-longifolene. Several strategies have been developed to control the stereochemistry during the synthesis of longifolene. One approach involves the use of chiral pool starting materials, as discussed in the previous section, where the inherent chirality of the precursor dictates the stereochemistry of the product. nih.gov

An enantioselective total synthesis of the enantiomer, (-)-longifolene, has been reported utilizing a chiral auxiliary approach. acs.org This synthesis featured an intramolecular diene-carbene cycloaddition equivalence and a stereoselective Birch reduction-alkylation step to establish the required stereocenters. acs.org Another enantiospecific synthesis of both longiborneol and longifolene has been accomplished starting from a camphor-derived intermediate, further illustrating the utility of chiral precursors in controlling the stereochemical outcome. researchgate.net

Formal Syntheses and Convergent Routes to the (+)-Longifolene Framework

Formal synthesis represents a valuable strategy in organic chemistry where a synthetic route proceeds to a known advanced intermediate in a previously reported total synthesis of the target molecule. publish.csiro.au This approach allows for the validation of new synthetic methodologies or strategies without completing the entire known route.

A formal total synthesis of longifolene has been achieved starting from the commercially available Wieland-Miescher ketone. nih.gov This route involved a convenient ring expansion reaction as a key step to construct an enone containing the longifolene skeleton. nih.gov The synthesis then proceeded through several transformations, including hydrogenation, Wittig reaction, Simmons-Smith reaction, and hydrogenolysis, to arrive at a ketone which was a penultimate precursor to longifolene in a known synthesis. nih.gov This formal synthesis was accomplished in 13 steps. nih.gov

Biosynthetic Pathway Elucidation and Metabolic Engineering for + Longifolene Production

Enzymatic Cascade and Precursor Metabolism

The biosynthetic route to (+)-longifolene involves a cascade of enzymatic reactions that transform universal five-carbon building blocks into the tricyclic sesquiterpene structure. wikipedia.orgresearchgate.net

Farnesyl Pyrophosphate (FPP) as the Central Sesquiterpene Precursor

Farnesyl pyrophosphate (FPP) is the direct precursor for the biosynthesis of sesquiterpenes, including (+)-longifolene. researchgate.netunl.edumdpi.com FPP is a 15-carbon isoprenoid pyrophosphate that is formed by the head-to-tail condensation of two five-carbon units, isopentenyl pyrophosphate (IPP), and one five-carbon unit, dimethylallyl pyrophosphate (DMAPP). researchgate.netunl.edumdpi.com This condensation is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS, also known as IspA or Erg20). researchgate.netunl.edumdpi.comnih.gov In Escherichia coli, FPP is a crucial branching point in primary metabolism, essential for the synthesis of vital molecules like heme O, ubiquinone, and peptidoglycan, meaning its intracellular level is tightly regulated. researchgate.netunl.edu Therefore, increasing the metabolic flux towards FPP is a critical strategy for enhancing sesquiterpene production in microbial hosts. researchgate.netresearchgate.netdntb.gov.ua

Involvement of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Pathways

The supply of the fundamental five-carbon precursors, IPP and DMAPP, is a key factor limiting the production of isoprenoids, including sesquiterpenes like longifolene (B8805489), in microbial hosts. researchgate.netresearchgate.netunl.edunih.govmdpi.com These precursors are synthesized through two distinct metabolic routes: the Methylerythritol 4-Phosphate (MEP) pathway and the Mevalonate (B85504) (MVA) pathway. researchgate.netunl.edumdpi.commdpi.comsci-hub.se

Methylerythritol 4-Phosphate (MEP) Pathway Integration

The MEP pathway is the primary route for IPP and DMAPP biosynthesis in most bacteria, including Escherichia coli, and in the plastids of plant cells. researchgate.netunl.edumdpi.commdpi.com This pathway converts pyruvate (B1213749) and glyceraldehyde-3-phosphate into IPP and DMAPP. unl.edumdpi.commdpi.com While the MEP pathway has a higher theoretical yield of precursors, it is subject to tight regulation in host organisms, which can limit the metabolic flux available for heterologous terpene production. researchgate.netunl.edumdpi.com Engineering the MEP pathway, for example, by overexpressing rate-limiting enzymes like Dxs, has been explored to increase IPP and DMAPP availability. unl.edunih.govmdpi.com However, achieving high titers solely by regulating the native MEP pathway in E. coli has proven difficult. researchgate.netresearchgate.net

Mevalonate (MVA) Pathway Enhancement in Heterologous Hosts

The MVA pathway is the main route for IPP and DMAPP biosynthesis in eukaryotes (like yeast) and some bacteria. researchgate.netmdpi.commdpi.comsci-hub.se This pathway starts from acetyl-CoA and involves a series of enzymatic steps to produce IPP, which is then isomerized to DMAPP by isopentenyl diphosphate (B83284) isomerase (IDI). researchgate.netmdpi.commdpi.comnih.govtaylorandfrancis.com

Introducing a heterologous MVA pathway into microbial hosts that naturally use the MEP pathway, such as E. coli, has been shown to be a more effective strategy for significantly increasing the precursor supply for terpene production. researchgate.netresearchgate.netunl.edunih.govmdpi.com This is because the MVA pathway can provide an alternative or supplementary source of IPP and DMAPP, bypassing the stringent regulation of the native MEP pathway. researchgate.netunl.edumdpi.commdpi.com Studies have demonstrated that the introduction of an exogenous MVA pathway, often sourced from organisms like Saccharomyces cerevisiae or Enterococcus faecalis, leads to enhanced longifolene production in engineered E. coli. researchgate.netresearchgate.netunl.edufrontiersin.org Similarly, in Yarrowia lipolytica, which possesses an endogenous MVA pathway, overexpression of key MVA pathway genes has been used to enhance longifolene precursor availability. researchgate.netnih.gov The MVA pathway is generally considered more energetically favorable and can be coupled with glycolysis to cover its ATP and NADPH requirements. researchgate.net

Microbial Cell Factory Development for Enhanced Production

Developing microbial cell factories is a promising alternative to traditional extraction and chemical synthesis for producing (+)-longifolene, offering potential for higher yields and more sustainable processes. researchgate.netresearchgate.netnih.gov Metabolic engineering strategies are crucial for constructing efficient microbial hosts for longifolene production. researchgate.netnih.gov

Key strategies in developing microbial cell factories for enhanced longifolene production include:

Heterologous expression of longifolene synthase: Introducing and optimizing the expression of a functional lgfS gene from a plant source in the chosen microbial host (e.g., E. coli, Saccharomyces cerevisiae, Yarrowia lipolytica). researchgate.netunl.edusci-hub.se Codon optimization of the lgfS gene can improve its expression level in the heterologous host. unl.edu

Enhancing precursor supply: Increasing the intracellular pools of IPP and DMAPP, and consequently FPP, by engineering the upstream biosynthetic pathways. This often involves introducing or enhancing the MVA pathway in hosts like E. coli or optimizing the endogenous MVA pathway in hosts like S. cerevisiae and Y. lipolytica. researchgate.netresearchgate.netresearchgate.netunl.edusci-hub.senih.gov Overexpression of FPP synthase can also increase the metabolic flux towards FPP. researchgate.netresearchgate.netdntb.gov.ua

Balancing metabolic flux: Optimizing the expression levels of enzymes in both the precursor pathways (MEP and/or MVA) and the longifolene synthesis pathway to avoid metabolic bottlenecks and imbalances that can stress the host cell and limit production. researchgate.netresearchgate.net

Eliminating competitive pathways: Reducing the flux of FPP towards competing native metabolic pathways in the host organism. researchgate.netsci-hub.se

Protein engineering: Modifying longifolene synthase to improve its catalytic efficiency or stability in the microbial environment. researchgate.netnih.gov

Co-expression of molecular chaperones: Enhancing the proper folding and solubility of heterologously expressed longifolene synthase. researchgate.netnih.gov

Optimizing culture conditions: Adjusting fermentation parameters such as temperature, dissolved oxygen levels, and nutrient supply to improve cell growth and longifolene production and efflux. researchgate.netnih.gov

Utilizing alternative pathways: Exploring the introduction of pathways like the isopentenol (B1216264) utilization pathway (IUP) to augment the supply of C5 substrates. researchgate.netmdpi.comnih.gov

Genetic strategies: Employing techniques such as regulating rate-limiting enzymes and eliminating competitive pathways. researchgate.net

Significant progress has been made in increasing longifolene titers in engineered microbial strains. For example, engineered E. coli strains have achieved longifolene production levels of 2.64 mg/L in shake flasks and 382-384 mg/L in fed-batch fermentation. researchgate.netnih.govresearchgate.net Engineered Saccharomyces cerevisiae strains have reached 27.30 mg/L in shake flasks and 1249 mg/L in fed-batch fermentation. researchgate.net More recently, engineered Yarrowia lipolytica has shown production up to 34.67 mg/L in shake flasks. researchgate.netnih.gov These results highlight the potential of microbial fermentation as a feasible route for longifolene production. researchgate.netnih.gov

Here is a summary of reported longifolene production titers in different microbial hosts:

| Microbial Host | Production System | Titer (mg/L) | Source |

| Escherichia coli | Shake flask | 2.64 | researchgate.netnih.gov |

| Escherichia coli | Fed-batch fermenter | 382-384 | researchgate.netnih.govresearchgate.net |

| Saccharomyces cerevisiae | Shake flask | 27.30 | researchgate.net |

| Saccharomyces cerevisiae | Fed-batch fermenter | 1249 | researchgate.net |

| Yarrowia lipolytica | Shake flask | 34.67 | researchgate.netnih.gov |

Table: Longifolene Production in Engineered Microbial Hosts

Heterologous Expression Systems (e.g., Escherichia coli, Saccharomyces cerevisiae, Yarrowia lipolytica)

Heterologous expression systems play a vital role in the microbial production of terpenoids by providing a chassis for introducing and optimizing biosynthetic pathways. Escherichia coli and Saccharomyces cerevisiae are two well-established industrial workhorses widely used for terpenoid production due to the availability of genetic tools and established metabolic engineering strategies. acs.orgnih.govfrontiersin.org Yarrowia lipolytica has also gained attention as a potential host for terpene production, offering advantages such as excellent tolerance to complex environments and a complete protein expression system. mdpi.com

Studies have demonstrated the feasibility of producing longifolene in Escherichia coli by heterologously expressing a codon-optimized longifolene synthase. researchgate.netnih.gov Similarly, Saccharomyces cerevisiae and Yarrowia lipolytica have been engineered to synthesize various terpenes, including sesquiterpenes. mdpi.comsci-hub.se For instance, Y. lipolytica has been engineered by integrating longifolene synthase from Pinus sylvestris (PsTPS) to produce longifolene. researchgate.net

Metabolic Engineering Strategies for Pathway Optimization

Metabolic engineering is essential to optimize the heterologous production of terpenoids in microbial hosts. Challenges such as inadequate precursor supply, low enzyme catalytic efficiency, and metabolic burden need to be addressed to achieve high titers, rates, and yields. sciepublish.comacs.org Strategies focus on enhancing the flux through the desired pathway and minimizing carbon loss to competing reactions. mdpi.comnrel.gov

The mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways are the primary sources of IPP and DMAPP precursors for terpene synthesis. nih.govillinois.edu Regulation of rate-limiting enzymes within these pathways is a key strategy to increase precursor availability. In the MVA pathway, 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) is widely recognized as a rate-limiting enzyme, and its overexpression has been shown to enhance the supply of IPP and DMAPP, thus promoting terpene production. sciepublish.commdpi.comnrel.govucanr.edu Similarly, engineering rate-limiting enzymes in the MEP pathway can increase metabolic flux towards IPP and DMAPP. mdpi.com

In Yarrowia lipolytica, overexpression of key genes in the MVA pathway has been employed to enhance the availability of longifolene precursors. researchgate.net Modulating the activity of enzymes like Acc1, involved in acetyl-CoA metabolism, can also redirect carbon flux towards the MVA pathway, thereby enhancing terpene synthesis. acs.org

Microbial hosts have endogenous metabolic pathways that compete for the same precursors required for terpene biosynthesis, such as pathways leading to sterols, ubiquinones, and dolichols in yeast. rsc.orgresearchgate.net Downregulating or eliminating these competing pathways can effectively reduce the loss of central carbon flux and channel more precursors towards the synthesis of the target terpene. mdpi.comresearchgate.net For example, in yeast, redirecting metabolic flux from sterol biosynthesis to terpene biosynthesis is a common strategy. rsc.org In Yarrowia lipolytica, reducing the metabolic flow of acetyl-CoA towards lipid synthesis has been shown to enhance the production of sesquiterpenes. acs.org

Introducing heterologous enzymes with superior catalytic properties can significantly increase metabolic flux through the target pathway. rsc.org For instance, the introduction of genes from Enterococcus faecalis (mvaE and mvaS) has been shown to augment pathway intermediates in yeast. rsc.org The isopentenol utilization pathway (IUP), an artificial pathway, has also been explored as a simpler route to produce IPP and DMAPP, circumventing the complex regulation of natural pathways and enhancing terpene precursor supply. researchgate.netmdpi.compnas.org In engineered Yarrowia lipolytica, the introduction of the IUP further augmented the supply of C5 substrates for longifolene production. researchgate.net

The efficient production of terpenes relies heavily on the activity of terpene synthases, which catalyze the key cyclization step. nih.gov However, heterologously expressed terpene synthases can suffer from low expression levels or poor activity in the host organism. mdpi.commdpi.com Screening and optimizing molecular chaperones can help enhance the synthesis, folding, and stability of heterologous terpene synthases, thereby improving their catalytic activity. frontiersin.orgfrontiersin.org While the search results mention screening and optimization of terpene synthases themselves through directed evolution and high-throughput screening methods nih.govnih.govresearchgate.netacs.org, specific details on the screening and optimization of molecular chaperones for longifolene synthase activity were not explicitly found in the provided snippets. However, the general principle of using chaperones to improve heterologous protein expression and activity is well-established in metabolic engineering. frontiersin.orgfrontiersin.org

Augmentation of Precursor Flux

Chemoproteomics Approaches for Biosynthetic Enzyme Discovery

Chemoproteomics is a powerful approach that utilizes chemical probes to identify and characterize enzymes involved in metabolic pathways. whiterose.ac.ukfrontiersin.orgnih.gov This method is particularly useful for discovering biosynthetic enzymes, especially in organisms where traditional genetic approaches might be challenging, such as plants where biosynthetic genes are often not clustered. whiterose.ac.ukfrontiersin.orgnih.gov

In chemoproteomics, activity-based probes or substrate/product mimicking probes are used to enrich proteins that bind to or interact with these molecules. whiterose.ac.ukfrontiersin.orgnih.govresearchgate.net These enriched proteins are then identified using proteomic techniques. whiterose.ac.uk This approach has been successfully applied to elucidate biosynthetic pathways and identify novel enzymes in various natural product synthesis routes. frontiersin.orgnih.gov While the provided search results discuss the application of chemoproteomics for discovering enzymes in plant natural product biosynthesis in general, including terpenes whiterose.ac.ukfrontiersin.orgnih.govresearchgate.net, specific research findings directly linking chemoproteomics approaches to the discovery of enzymes in the (+)-longifolene biosynthetic pathway were not found. However, the methodology holds potential for such applications in the future.

Chemical Transformations and Synthesis of + Longifolene Derivatives

Acid-Catalyzed Rearrangement Chemistry of (+)-Longifolene

Acid-catalyzed rearrangements are a prominent feature of longifolene (B8805489) chemistry, leading to the formation of various isomeric products.

Mechanism and Product Distribution of Isomerization to Isolongifolene (B72527)

Under the influence of strong protic acids like H₂SO₄ or Lewis acids such as BF₃–Et₂O, longifolene (I) selectively isomerizes to isolongifolene (II). wordpress.com This isomerization is a key transformation, as isolongifolene is also commercially important, particularly in the perfumery industry for its woody amber odor. wordpress.com

The isomerization of longifolene to isolongifolene can be catalyzed by various acidic systems, including solid acid catalysts like nano-crystalline sulfated zirconia. wordpress.comgoogleapis.com The selectivity and product distribution are strongly influenced by the nature and acidity of the catalyst, including the ratio of Brönsted to Lewis acid sites. wordpress.com For instance, using less catalyst can favor the formation of isolongifolene, while a higher amount or more severe conditions can lead to further rearrangements, yielding products like tetralin and octalin aromatic hydrocarbons. wordpress.com

A proposed mechanism for the formation of 7-isopropyl-1,1-dimethyltetralin from longifolene via isolongifolene involves further rearrangement of isolongifolene in the presence of a higher number of acidic sites. wordpress.com Studies using nano-crystalline sulfated zirconia catalysts have shown that the selectivity for isolongifolene versus 7-isopropyl-1,1-dimethyltetralin can be controlled by varying the catalyst concentration. wordpress.com

Some methods for the isomerization of longifolene to isolongifolene aim for high selectivity and environmentally friendly processes, such as using heteropoly acids like H₃PW₁₂O₄₀ supported on solid catalysts, which can achieve high conversion and 100% selectivity to isolongifolene with no observed byproducts. googleapis.comgoogle.com Traditional methods using mineral and organic acids often involve multiple steps and generate significant chemical waste. googleapis.comgoogle.com

Derivatization for Chiral Auxiliary and Building Block Applications

(+)-Longifolene serves as a valuable chiral building block for the synthesis of various derivatives, which find applications as chiral auxiliaries and in the construction of complex molecular scaffolds. vwr.comvwr.com

Synthesis of Dilongifolylborane (B1641155) as a Chiral Hydroborating Agent

Dilongifolylborane (Lgf₂BH) is a significant derivative synthesized from (+)-longifolene and is known as an effective chiral hydroborating agent. foreverest.netvwr.comresearchgate.netwikipedia.orgmpbio.comavantorsciences.comacs.orgmegawidechem.commpbio.comnih.gov It is readily synthesized by treating (+)-longifolene with borane-methyl sulfide (B99878) (BH₃·SMe₂) in ethyl ether, which precipitates crystalline dilongifolylborane. researchgate.netacs.org

Dilongifolylborane has been successfully used for the asymmetric hydroboration of prochiral olefins, including cis, trisubstituted acyclic, and trisubstituted cyclic olefins. researchgate.netacs.org This reaction allows for the creation of new chiral centers, yielding alcohols with optical purities typically in the range of 60-78% ee after oxidation of the intermediate organoboranes. researchgate.netacs.org In studied cases, the R enantiomer is predominantly formed at the new asymmetric center of the alcohol. acs.org

The synthesis and application of dilongifolylborane highlight the utility of (+)-longifolene as a source of chirality for asymmetric synthesis. acs.org

Formation of Hydroazulene Scaffolds

(+)-Longifolene is also recognized as a building block for the synthesis of hydroazulenes. vwr.comvwr.com Hydroazulenes are bicyclic compounds containing a five-membered ring fused to a seven-membered ring. The synthesis of such scaffolds from longifolene involves skeletal rearrangements and cyclization reactions.

Research into the synthesis of hydroazulene systems has, in some instances, serendipitously led to the discovery of new routes to the longifolene skeleton itself through acid-catalyzed cyclizations. pitt.edu This underscores the close structural relationship and the potential for interconversion or co-formation of longifolene and hydroazulene frameworks under certain reaction conditions.

While the direct conversion of longifolene to hydroazulene scaffolds is a known application, detailed mechanisms and specific examples of hydroazulene formation from longifolene in recent literature require further exploration based on the provided search results. However, the use of longifolene as a starting material for constructing these bicyclic systems demonstrates its versatility in generating diverse polycyclic structures.

Directed Functionalization and Design of Novel Derivatives

The unique structure of longifolene provides opportunities for directed functionalization and the design of novel derivatives with potential applications in various fields. Chemical modifications of longifolene can yield compounds with altered properties and biological activities.

Examples of directed functionalization and the synthesis of novel derivatives include the conversion of longifolene to isolongifolene and isolongifolenone, which are used as cost-effective alternatives to expensive perfume ingredients. aosennewmaterial.com These derivatives possess desirable woody and iris-like aromas. aosennewmaterial.com Other modifications have led to compounds like ω-acetoxymethyl longifolene and ω-hydroxymethyl longifolene, which are valuable in perfumery as blending agents and for their specific aroma profiles. aosennewmaterial.com

Recent research has focused on utilizing longifolene as a starting material for synthesizing novel compounds with potential biological activities. For instance, longifolene has been used to synthesize tetralone derivatives bearing 1,2,4-triazole (B32235) moieties, which have been evaluated for their antiproliferative activity against various human cancer cell lines. mdpi.com Another study reported the design and synthesis of longifolene-derived diacylhydrazine compounds with potential antifungal activity. nih.govacs.org These studies demonstrate the potential of chemically modifying the longifolene skeleton to create novel compounds with desired properties.

The synthesis of these novel derivatives often involves multi-step processes starting from longifolene or its readily available transformation products like the longifolene-derived tetralin. mdpi.comnih.govacs.org Reactions involved can include isomerization, aromatization, oxidation, bromination, and coupling reactions with various functional groups. mdpi.comnih.govacs.org

The design of novel longifolene derivatives is often guided by potential applications, such as in fragrances, pharmaceuticals, or agrochemicals. aosennewmaterial.commdpi.comnih.govacs.orgrsc.org This involves strategic functionalization of the longifolene core to introduce specific chemical groups that can impart desired biological or physical properties.

Late-Stage C–H Functionalization Tactics

Late-stage functionalization (LSF) has emerged as a powerful strategy in organic synthesis, allowing for the modification of complex molecules at a late stage of a synthetic route. This approach minimizes the need for extensive protecting group manipulations and functional group interconversions, thus streamlining the synthesis of diverse compounds from common intermediates. researchgate.netresearchgate.netrsc.org For bridged, polycyclic molecules like longifolene, introducing topological complexity at a late stage is a key aspect of efficient synthesis routes, as highlighted by Corey's early work on longifolene synthesis using "strategic bond analysis". chemrxiv.orgresearchgate.netchemrxiv.orgnih.govresearchgate.net

Late-stage C–H functionalization tactics have been applied in the synthesis of longifolene-related terpenoids, such as longiborneol (B1213909) congeners. chemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net This involves the direct engagement of traditionally unreactive C–H bonds, expanding the chemical space accessible from longifolene and its derivatives. researchgate.net While applying C–H functionalization strategies to complex skeletons like longibornane can require significant optimization, it enables the functionalization of various C–H bonds within the structure. researchgate.net For instance, selective fluorination has been reported on a longifolene derivative with a ketone group, occurring on the cycloheptane (B1346806) ring. rsc.org

Synthetic Routes to Complex Longifolene-Derived Compounds (e.g., Tetraline Fused Thiazole-Amides)

Synthetic efforts have focused on creating complex derivatives of longifolene to explore new chemical entities with potential biological activities. One example is the synthesis of longifolene-derived tetraline fused thiazole-amide compounds. researchgate.netx-mol.comnih.govorcid.orgresearchgate.net These compounds are synthesized starting from longifolene, a renewable natural resource. researchgate.netnih.govresearchgate.net

A study reported the synthesis of twenty novel longifolene-derived tetraline fused thiazole-amide compounds. researchgate.netnih.govresearchgate.net Their structures were characterized using spectroscopic methods such as FT-IR, NMR, ESI-MS, and elemental analysis. researchgate.netnih.govresearchgate.net These synthetic routes often involve multi-step reactions to construct the complex fused ring systems attached to the longifolene core. researchgate.net Another class of complex longifolene derivatives synthesized includes longifolene-derived primary amine carboxylates, prepared from ω-aminomethyl longifolene and various carboxylic acids. acs.org The synthesis of these carboxylates was described as simple, affording purified products by recrystallization. acs.org

Biocatalytic Transformations of (+)-Longifolene

Biocatalysis, utilizing enzymes or microorganisms, offers an environmentally friendly approach to transforming organic compounds, often providing high regio- and enantioselectivity under mild conditions. dergipark.org.tranadolu.edu.tr (+)-Longifolene can undergo biotransformation by various microorganisms, leading to the generation of novel metabolites. researchgate.netdergipark.org.trnveo.orgtandfonline.comresearchgate.net

Microbial Biotransformation for Novel Metabolite Generation (e.g., by Wolfiporia extensa)

Microbial biotransformation of (+)-longifolene has been explored as a method to produce new natural aroma compounds and other derivatives. researchgate.netdergipark.org.trnveo.org Wolfiporia extensa, a fungus, has been shown to convert longifolene into a mixture of products over several days. researchgate.netdergipark.org.trnveo.org These transformation products primarily consist of volatile compounds, including ketones, aldehydes, and alcohol-bearing derivatives of longifolene. researchgate.netdergipark.org.tr The structures of the formed metabolites are typically identified by comparing their GC-MS spectra and retention indices with published data. researchgate.netdergipark.org.tr This microbial process offers a promising alternative to traditional extraction and chemical synthesis methods for obtaining new longifolene derivatives. dergipark.org.tr

Other microorganisms, such as Penicillium europium, have also been investigated for their ability to biotransform longifolene. tandfonline.comresearchgate.net P. europium, isolated from forest soil and capable of using longifolene as the sole carbon source, was found to transform longifolene into various metabolites, with twelve isolated in pure form. tandfonline.comresearchgate.net The biological transformation by P. europium was observed to proceed through multiple pathways. tandfonline.comresearchgate.net

Advanced Spectroscopic and Computational Methodologies in + Longifolene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a cornerstone technique in the study of organic molecules, offering detailed insights into their structure, bonding, and spatial arrangement. For (+)-Longifolene, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for assigning resonances and understanding its rigid and flexible structural elements.

Application of 1D and 2D NMR Techniques (e.g., 1H, 13C, COSY, HMBC, HMQC, NOESY)

The application of 1D NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the types of protons and carbons present in the (+)-Longifolene molecule and their chemical environments. Full structural characterization often requires the use of 2D NMR techniques to establish connectivity and spatial relationships.

Correlation Spectroscopy (COSY) experiments are used to identify coupled protons, revealing through-bond connectivities. wikipedia.orgmnstate.edu Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with the carbons to which they are directly attached (one-bond correlations). wikipedia.orgmnstate.edu Heteronuclear Multiple Bond Correlation (HMBC) experiments provide information about longer-range proton-carbon couplings (typically two to four bonds), which are crucial for piecing together the carbon skeleton and confirming structural fragments. wikipedia.orgmnstate.edu

For (+)-Longifolene, the complete assignment of the ¹³C NMR spectrum has been achieved through techniques such as double quantum coherence measurements. researchgate.net Combined evaluation of ¹H-¹³C heteronuclear chemical shift correlation diagrams (such as HMQC or HSQC) and homonuclear ¹H J-resolved diagrams has provided all proton chemical shifts. researchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for determining spatial proximity between nuclei, providing crucial conformational information. researchgate.netresearchgate.netprinceton.edunih.gov

Correlation of Experimental NMR Data with Theoretical Calculations for Assignment

Assigning NMR signals in complex molecules like (+)-Longifolene can be challenging. The correlation of experimental NMR data with theoretically calculated parameters significantly aids in this process. Ab initio calculations and molecular mechanics calculations have been used in conjunction with experimental NMR data for stereospecific ¹H and ¹³C chemical shift assignments of longifolene (B8805489) and its precursors. researchgate.netnih.gov Comparing calculated chemical shifts for predicted stable conformations with experimental values helps confirm assignments and validate the computational models. researchgate.netnih.gov

Detailed Conformational Elucidation (e.g., Twist-Chair Conformation of Rings)

Conformational analysis is critical for understanding the behavior and properties of flexible molecules. (+)-Longifolene possesses a seven-membered ring, which is known for its conformational flexibility. Experimental NMR data, including coupling constants, low-temperature NMR experiments, and nuclear Overhauser effect (NOE) measurements, have been employed to study the conformation of this ring. researchgate.netresearchgate.net These experimental findings, combined with molecular mechanics and ab initio calculations, indicate that the flexible seven-membered ring of longifolene predominantly adopts a twist-chair conformation. researchgate.netresearchgate.netnih.gov Analysis of coupling constants, particularly for the methylene (B1212753) protons in the cycloheptane (B1346806) ring moiety, supports this low-energy conformation. researchgate.net Low-temperature NMR and NOE measurements suggest a single exchange-averaged NMR spectrum, consistent with the highest population of the most stable conformer. researchgate.net Ab initio calculations also predict a twisted chair conformation for the seven-membered ring, with the C4 atom positioned above the exocyclic double bond, and the calculated chemical shifts for this conformation show good agreement with experimental values. researchgate.netnih.gov

Mass Spectrometry (MS) for Structural Confirmation and Metabolite Identification

Mass Spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which is invaluable for structural confirmation. For (+)-Longifolene and its derivatives, MS has been used to confirm the structures of synthesized compounds. acs.orgacs.org In studies involving the microbial transformation of longifolene, mass spectrometry, alongside NMR and infrared spectroscopy, was used to characterize a rearrangement product, an acid with a sativenelike structure. unigoa.ac.innih.govasm.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help confirm the elemental composition of the molecule and its fragments. acs.org

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling play a vital role in complementing experimental spectroscopic data by providing theoretical insights into molecular structures, energies, and properties.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Analysis of Electronic Structure and Reactivity Descriptors

DFT methods are powerful tools for analyzing the electronic structure of molecules, providing insights into properties such as electron density distribution, molecular orbitals, and electrostatic potential. This information is crucial for understanding the reactivity of (+)-Longifolene and its derivatives. By analyzing frontier molecular orbitals (HOMO and LUMO), chemists can predict potential sites for electrophilic or nucleophilic attack. researchgate.net Reactivity descriptors derived from electronic structure calculations can help explain observed reaction outcomes and guide the design of new reactions. For instance, computational studies on longifolene derivatives have investigated their chemical reactivity and geometrical characteristics using DFT. researchgate.net Analysis of electronic structure can also provide insights into the nature of bonding and the distribution of charge within the molecule, which influences its interactions with other molecules and catalysts.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Structural Optimization and Intermolecular Interactions

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are widely used to study the structural properties and dynamic behavior of molecules, including (+)-Longifolene. acs.orgpitt.educapes.gov.brsciforum.net MM methods use classical physics to approximate the potential energy of a molecular system based on its geometry, allowing for rapid structural optimization and energy calculations for large systems. pitt.edu MD simulations extend this by simulating the motion of atoms and molecules over time, providing insights into conformational changes, flexibility, and interactions with the environment or other molecules. acs.orgcapes.gov.br

For (+)-Longifolene, MM and MD simulations can be used to optimize its 3D structure, explore its conformational space, and study its interactions with solvents or binding sites in biological systems or catalysts. These simulations can provide information on intermolecular contacts and the dynamics of molecular assemblies. researchgate.netacs.orgcapes.gov.br For example, MD simulations have been used to study the dynamic behavior of molecular aggregates and the interactions between constituent molecules. acs.org While the core structure of longifolene is relatively rigid, MD can still reveal important information about the dynamics of its exocyclic methylene group or the behavior of flexible substituents in derivatives.

Computational Approaches for Structure-Property Relationship (SAR) Studies of Derivatives

Computational approaches are integral to Structure-Property Relationship (SAR) studies of (+)-Longifolene derivatives. These studies aim to correlate structural features of molecules with their biological or chemical properties, guiding the design of new compounds with desired characteristics. researchgate.netijfmr.comacs.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models, often built using computational descriptors and statistical methods like Linear Discriminant Analysis (LDA), can predict the activity of new derivatives based on the properties of known compounds. researchgate.netijfmr.com

Computational methods used in SAR studies of longifolene derivatives include DFT calculations to investigate chemical reactivity and geometrical characteristics, and molecular docking studies to predict binding modes and affinities with target proteins or enzymes. researchgate.netnih.gov These in silico studies can help identify potential pharmacophores and provide valuable information for structural optimization in the discovery of new compounds with enhanced activity, such as fungicides or herbicides. researchgate.netnih.gov Two-dimensional fingerprint plots and Hirshfeld surface analysis, derived from computational methods, can also be used to analyze intermolecular contacts and their relationship to the properties of synthesized longifolene derivatives. researchgate.net

In Silico Mimicry of Enzymatic Catalysis (e.g., Resorcinarene (B1253557) Capsule Catalyst)

Computational methods, particularly DFT calculations and molecular dynamics simulations, are valuable tools for mimicking enzymatic catalysis in silico. This involves studying the mechanisms and energetics of reactions occurring within confined environments, such as the active sites of enzymes or synthetic enzyme mimics like resorcinarene capsules. nih.govresearchgate.netresearchgate.netrsc.orgunisa.ituvic.ca

Resorcinarene capsules are supramolecular structures that can encapsulate molecules, creating a microenvironment that can influence reactivity and selectivity, similar to enzymatic pockets. nih.govresearchgate.netrsc.orgunisa.ituvic.ca Computational studies have been used to investigate the mechanism of sesquiterpene cyclizations catalyzed inside resorcinarene capsules, including the formation of isolongifolene (B72527). nih.govresearchgate.netresearchgate.net These studies can elucidate how the capsule stabilizes cationic intermediates and transition states through non-covalent interactions, influencing the reaction pathway and product distribution. nih.govresearchgate.netrsc.orgunisa.it In silico studies have shown the role of hydrogen bonding interactions within the capsule in activating substrates and exerting supramolecular control over the reaction outcome. rsc.orgunisa.ituvic.ca By mimicking the confined environment and interactions present in enzymatic catalysis, computational methods provide crucial insights into the design of artificial catalysts for complex organic transformations relevant to compounds like longifolene.

Emerging Research Directions and Future Prospects for + Longifolene

Development of Next-Generation Synthetic Strategies for Complexity and Efficiency

The total synthesis of (+)-longifolene has been a significant challenge in organic chemistry due to its intricate bridged ring system and multiple contiguous stereocenters. Early strategies, such as Corey's approach utilizing strategic bond analysis, laid the groundwork for constructing the longifolene (B8805489) core researchgate.netlibretexts.org. Over the decades, various synthetic routes have been developed, employing diverse key steps including Michael additions, Diels-Alder reactions, cationic cyclizations, and rearrangement transforms like the De Mayo reaction libretexts.org.

Integration of Synthetic Biology and Biosynthesis for Sustainable Production Platforms

Traditional methods of obtaining longifolene from natural plant sources suffer from limitations such as low titers and lengthy production cycles, while chemical synthesis can be costly due to the compound's complexity researchgate.net. This has spurred significant interest in developing sustainable production platforms using synthetic biology and metabolic engineering in microbial hosts researchgate.netmdpi.comosti.gov.

Researchers have successfully introduced the longifolene biosynthetic pathway into microorganisms like Escherichia coli and Saccharomyces cerevisiae researchgate.netosti.govnih.gov. These efforts involve heterologously expressing longifolene synthase genes from plants such as Picea abies or Pinus sylvestris researchgate.net. To enhance longifolene production, various metabolic engineering strategies are applied, including regulating rate-limiting enzymes, eliminating competitive pathways, screening molecular chaperones to improve synthase activity, and enhancing the supply of precursors like farnesyl pyrophosphate (FPP) researchgate.netnih.gov.

Significant progress has been made in increasing yields. For instance, applying multiple genetic strategies in Saccharomyces cerevisiae led to longifolene production reaching 27.30 mg/L in shake flasks and 1249 mg/L in fed-batch fermentation, representing a notable increase researchgate.net. Another study in engineered yeast strains showed that introducing human m⁶Am methyltransferase PCIF1 enhanced longifolene production by 1.4-fold nih.gov. These results demonstrate the feasibility of microbial fermentation as a promising alternative for longifolene production and lay the foundation for industrial-scale biosynthesis researchgate.net.

Table 1: Examples of Longifolene Production in Engineered Microorganisms

| Microorganism | Strategy Applied | Production Yield (Shake Flask) | Production Yield (Fed-Batch) | Citation |

| Saccharomyces cerevisiae | Regulation of rate-limiting enzymes, elimination of competitive pathways, chaperone screening, precursor supply | 27.30 mg/L | 1249 mg/L | researchgate.net |

| Saccharomyces cerevisiae | Introduction of human PCIF1 methyltransferase | 16.23 mg/L (with PCIF1) | Not specified | nih.gov |

| Escherichia coli | Augmentation of FPP flux, exogenous mevalonate (B85504) pathway | 2.64 mg/L (with MVA pathway) | 382 mg/L | researchgate.net |

Future prospects in this area involve optimizing microbial cell factories further, exploring alternative host organisms, and applying advanced synthetic biology tools for more precise pathway control and higher yields mdpi.comosti.gov.

Deepening Understanding of Structure-Reactivity Relationships in Novel Derivatives

The longifolene scaffold serves as a versatile platform for generating diverse derivatives with potential applications in various fields, including fragrances, agrochemicals, and pharmaceuticals ijfmr.comacs.orgresearchgate.net. Research is ongoing to synthesize novel longifolene derivatives and investigate their structure-reactivity relationships (SAR) to understand how structural modifications influence their biological activities and chemical properties ijfmr.comacs.orgresearchgate.netresearchgate.net.

Studies have explored longifolene-derived compounds for herbicidal and antifungal activities acs.orgresearchgate.netresearchgate.net. For instance, longifolene-derived primary amine carboxylates have shown promising herbicidal activity, with some compounds exhibiting higher activity against certain weeds than commercial herbicides acs.orgresearchgate.net. SAR studies in this context have begun to summarize the relationship between structural features and herbicidal efficacy, often supported by molecular docking studies to understand potential mechanisms of action, such as the inhibition of acetohydroxyacid synthase (AHAS) acs.orgresearchgate.net.

Novel longifolene-derived diacylhydrazine compounds have also been synthesized and evaluated for antifungal activity researchgate.net. Some of these derivatives have demonstrated comparable or superior antifungal activity compared to commercial fungicides against various plant pathogens researchgate.net. Three-dimensional quantitative structure-activity relationship (QSAR) models are being developed to identify key structural features contributing to antifungal activity and guide the design of more potent derivatives researchgate.net. Molecular docking studies are also employed to investigate the binding patterns of these compounds with target enzymes like succinate (B1194679) dehydrogenase (SDH) researchgate.net.

Table 2: Examples of Biological Activities of Longifolene Derivatives

| Derivative Type | Demonstrated Activity | Example Finding | Citation |

| Primary amine carboxylates | Herbicidal | Higher activity on Echinochloa crus-galli than bensulfuron-methyl (B33747) for some compounds. | acs.orgresearchgate.net |

| Diacylhydrazines | Antifungal | Some compounds showed better or comparable activity to commercial fungicide chlorothalonil. | researchgate.net |

| Tetralone derivatives (with triazole) | Anticancer | Cytotoxicity against cancer cell lines like MCF-7, HeLa, and A549, with some outperforming standard agents. | ijfmr.com |

Further research is needed to deepen the understanding of the precise mechanisms of action for these derivatives and to explore a wider range of structural modifications to optimize their properties for specific applications.

Q & A

Q. What are the key synthetic methodologies for (+)-longifolene, and how have they evolved historically?

(+)-Longifolene’s synthesis has been a benchmark for testing retro-synthetic strategies. The 1961 Corey synthesis utilized Wittig reactions, osmium-mediated dihydroxylation, and intramolecular alkylation to construct the tricyclic skeleton, establishing foundational principles for retro-synthetic analysis . Later syntheses, such as McMurry’s (1972) and Oppolzer’s (1978), introduced enantioselective approaches and carbene cycloadditions, reflecting advancements in stereochemical control . Researchers should compare these methods to identify optimal strategies for functional-group compatibility and scalability.

Q. Which analytical techniques are most reliable for characterizing (+)-longifolene and its derivatives?

Gas chromatography with flame ionization detection (GC-FID) and proton-transfer-reaction mass spectrometry (PTR-MS) are standard for quantifying (+)-longifolene in atmospheric studies. However, discrepancies in aerosol growth curves (e.g., convex vs. linear trends under varying NOx conditions) highlight the need for cross-validation with nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to resolve structural ambiguities .

Q. What safety protocols are critical when handling (+)-longifolene in laboratory settings?

Chemical-resistant gloves (EN 374-tested), eye/face protection, and respiratory gear under inadequate ventilation are mandatory due to (+)-longifolene’s volatility and potential irritancy. Environmental controls include using sealed containers to prevent groundwater contamination . Pre-experiment leak checks and post-handling hand hygiene are essential to mitigate exposure risks.

Advanced Research Questions

Q. How can conflicting data on (+)-longifolene’s aerosol formation kinetics be systematically addressed?

Discrepancies in aerosol growth curves (e.g., atypical convex shapes under high-NOx conditions) may arise from instrument-specific artifacts (e.g., PTR-MS ion interference) or unaccounted variables like aerosol density changes. Researchers should:

- Replicate experiments using dual detection methods (e.g., GC-FID + PTR-MS) .

- Apply density correction models using DMA and Q-AMS data .

- Control for temperature and humidity variations in reaction chambers.

Q. What retro-synthetic strategies are most effective for constructing (+)-longifolene’s tricyclic framework?

Corey’s strategy emphasizes strategic bond disconnection, while Bo and Fallis (1990) leveraged intramolecular Diels-Alder reactions for ring formation. Advanced researchers should:

Q. How do NOx conditions influence the mechanistic pathways of (+)-longifolene photooxidation?

Under high-NOx, peroxy radical pathways dominate, yielding smaller, oxygenated fragments (e.g., ketones and aldehydes), while low-NOx favors larger oligomers via autoxidation. Researchers should:

- Monitor radical intermediates with electron paramagnetic resonance (EPR).

- Correlate product distributions with O3/NOx ratios using real-time mass spectrometry .

Q. What gaps exist in the ecological impact studies of (+)-longifolene emissions?

Current atmospheric studies focus on aerosol formation but lack data on long-term ecological effects (e.g., soil absorption, plant toxicity). Researchers should:

- Design longitudinal field studies tracking (+)-longifolene deposition in ecosystems.

- Use isotopic labeling (e.g., 13C-longifolene) to trace biodegradation pathways.

Methodological Guidance for Research Design

How to formulate a FINER-compliant research question on (+)-longifolene?

Apply the FINER criteria:

- Feasible : Ensure access to synthetic precursors (e.g., via commercial suppliers like Sigma-Aldrich) or established lab protocols .

- Novel : Target understudied areas like enantiomer-specific biological activity.

- Ethical : Adhere to IFRA standards for exposure limits in human-related studies .

- Relevant : Address gaps in the RIFM Safety Assessment database .

Q. How to optimize experimental controls in (+)-longifolene photooxidation studies?

- Use reference compounds (e.g., α-pinene) to calibrate reaction chambers.

- Implement blank runs to account for wall-loss artifacts .

- Standardize light intensity and wavelength using actinometry.

Data Analysis and Presentation

Q. What statistical approaches resolve contradictions in (+)-longifolene reaction yields?

Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., catalyst purity, solvent polarity). Use Bayesian inference to quantify uncertainty in kinetic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.